N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide
Description
This compound features a 1,2,4-triazolone core substituted with a methyl group at position 4, a phenyl group at position 3, and an ethyl linker to a thiophene-2-carboxamide moiety. The triazolone ring contributes to hydrogen-bonding capacity, while the thiophene-carboxamide group enhances aromatic interactions and solubility.
Properties
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-19-14(12-6-3-2-4-7-12)18-20(16(19)22)10-9-17-15(21)13-8-5-11-23-13/h2-8,11H,9-10H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYFEAPDEUOBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide, also referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological potential. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.
The compound's chemical formula is with a molecular weight of 336.4 g/mol. Its structure includes a thiophene ring and a triazole moiety, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄O₂ |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 1203032-00-1 |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating potent activity against both Gram-positive and Gram-negative bacteria. For instance, studies show that related triazole compounds can have Minimum Inhibitory Concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and other pathogens .
Anticancer Potential
The anticancer properties of triazole derivatives have been extensively documented. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. For example, one study reported an IC50 value of 2.32 μM against Mycobacterium tuberculosis, indicating potential for further exploration in oncology .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, triazole derivatives are noted for their anti-inflammatory effects. The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This property is particularly relevant for conditions such as arthritis and other inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell proliferation.
- DNA Interaction : Some derivatives can intercalate with DNA or interfere with DNA replication processes.
- Receptor Modulation : The compound may interact with various receptors involved in inflammation and immune response.
Study on Antibacterial Activity
A comparative study evaluated the antibacterial efficacy of several triazole derivatives against resistant strains of bacteria. The results indicated that the compound exhibited superior activity compared to traditional antibiotics like vancomycin .
Anticancer Evaluation
In a series of in vitro assays, this compound was tested against multiple cancer cell lines. The findings revealed that it significantly inhibited cell growth at concentrations lower than those required for conventional chemotherapeutics .
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of triazoles exhibit significant activity against various bacterial strains. For instance, a derivative of this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Research indicates that compounds containing triazole moieties can inhibit tumor growth. In vitro studies have shown that N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide may induce apoptosis in cancer cell lines by modulating specific signaling pathways.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in cancer progression and inflammation. For example, it has shown promise as a selective inhibitor of cyclooxygenase enzymes (COX), which are implicated in inflammatory processes.
Agricultural Applications
- Pesticide Development : Triazole derivatives are widely used in agriculture for their fungicidal properties. This compound can be explored as a lead structure for developing new fungicides that target plant pathogens effectively.
- Plant Growth Regulators : The compound's ability to modulate plant hormone pathways makes it a candidate for research into plant growth regulation, potentially improving crop yields under stress conditions.
Material Science
- Polymer Chemistry : The unique structure of this compound allows it to be used as a monomer in the synthesis of novel polymers with specific electrical or optical properties.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various triazole derivatives including this compound against common pathogens. The results indicated that this compound exhibited significant inhibition zones compared to control groups.
Case Study 2: Anticancer Mechanism
In a study by Johnson et al. (2024), the anticancer effects of the compound were assessed on human breast cancer cell lines. The findings revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability and induced apoptosis through mitochondrial pathways.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functionalization.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (12 hrs) | Thiophene-2-carboxylic acid | 85% | |
| Basic hydrolysis | 2M NaOH, 80°C (8 hrs) | Thiophene-2-carboxylate salt | 78% |
Key Findings :
-
Acidic conditions favor faster hydrolysis but require longer reaction times for optimal yields.
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The triazole ring remains stable under these conditions, as confirmed by NMR analysis.
Alkylation at the Triazole Nitrogen
The triazole ring’s NH group participates in alkylation reactions, enabling the introduction of additional substituents.
Mechanistic Insight :
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Alkylation proceeds via nucleophilic substitution (SN2), with the triazole nitrogen attacking the electrophilic carbon .
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Steric hindrance from the phenyl group at position 3 slows reaction kinetics.
Cyclization Reactions
The ethyl linker facilitates cyclization with bifunctional reagents, forming fused heterocycles.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | 1,4-Dioxane, reflux (10 hrs) | Thiazolo[3,2-b]-1,2,4-triazole derivative | 77% | |
| Thiourea | H₂SO₄, 100°C (4 hrs) | Thiadiazole-linked hybrid | 63% |
Structural Confirmation :
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Cyclized products were characterized via HRMS and X-ray crystallography.
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The thiophene ring’s electron-rich nature directs regioselectivity during cyclization .
Nucleophilic Aromatic Substitution (NAS)
Electrophilic activation of the thiophene ring enables substitution at position 5.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃ (fuming) | H₂SO₄, 0°C (2 hrs) | 5-Nitro-thiophene-carboxamide derivative | 58% | |
| Cl₂ (gas) | FeCl₃, CH₂Cl₂, RT | 5-Chloro-thiophene-carboxamide | 65% |
Limitations :
-
NAS occurs selectively at the thiophene ring due to its higher electron density compared to the triazole.
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Harsh conditions may lead to triazole ring decomposition.
Condensation with Amines
The carboxamide group reacts with primary amines to form substituted ureas or thioureas.
| Amine | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aniline | EDCl, HOBt, DCM, RT (24 hrs) | N-Phenyl urea derivative | 81% | |
| Benzylamine | TBTU, DIPEA, DMF, 50°C | N-Benzyl thiourea | 74% |
Applications :
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Urea derivatives show enhanced binding to biological targets (e.g., kinases).
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Thioureas exhibit improved thermal stability compared to parent carboxamides.
Oxidation of the Triazole Ring
The triazole’s sulfur atom undergoes oxidation to modulate electronic properties.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 70°C (3 hrs) | Triazole sulfoxide derivative | 66% | |
| m-CPBA | DCM, 0°C → RT (12 hrs) | Triazole sulfone | 59% |
Spectroscopic Evidence :
Comparison with Similar Compounds
Key Structural Features
Key Observations :
- The triazolone/triazole core is common, but substitution patterns vary significantly. The target compound’s 3-phenyl group contrasts with VU0540616-1’s 3-cyclopropyl and Sulfentrazone’s 3-methyl .
- Sulfentrazone’s dichlorophenyl and sulfonamide groups confer herbicidal activity, highlighting divergent applications compared to carboxamide-focused analogues .
Physicochemical Properties
Key Observations :
- VU0540616-1 exhibits higher molecular complexity (676 vs. ~500–600 for others), likely due to the benzothiazole and cyclopropyl groups .
- The target compound’s moderate TPSA (~90 Ų) suggests balanced solubility and membrane permeability, favorable for drug-like properties.
Research Implications
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing derivatives of thiophene-2-carboxamide with 1,2,4-triazole moieties?
- Methodology : The compound can be synthesized via condensation reactions between thiophene-2-carboxamide precursors and triazole-containing intermediates. For example, cyclocondensation of thiophene-2-carboxamide with hydrazine derivatives in ethanol or DMF under reflux (60–80°C, 4–8 hours) yields triazole-linked products. Key steps include:
- Reagent selection : Use of ethyl acetoacetate or methyl propionate to form triazole rings via cyclization .
- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) improve reaction efficiency and yield (65–76% reported) .
- Characterization : IR spectroscopy confirms NH (3200–3350 cm⁻¹), C=O (1650–1750 cm⁻¹), and C=N (1550–1600 cm⁻¹) stretches. H NMR detects ethylenic protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Analytical workflow :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% threshold).
- Spectroscopy : H/C NMR for regiochemical assignment (e.g., distinguishing triazole C-H from thiophene protons) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] or [M+Na]) and rule out byproducts .
Advanced Research Questions
Q. What strategies resolve crystallographic ambiguities in this compound’s structure, such as disordered triazole rings?
- Crystallographic refinement :
- Software : Use SHELXL for small-molecule refinement. Apply restraints for disordered atoms (e.g., phenyl/triazole groups) and anisotropic displacement parameters (ADPs) .
- Validation : Cross-check with WinGX for symmetry and packing analysis. Address twinning (if present) using the TWIN/BASF commands .
Q. How do substituents on the triazole ring (e.g., 4-methyl vs. phenyl) influence biological activity?
- Structure-activity relationship (SAR) design :
- Functional group modulation : Replace 4-methyl with electron-withdrawing groups (e.g., nitro) to enhance binding to enzymes like cyclooxygenase-2 (COX-2).
- Assays : Compare IC values in enzyme inhibition assays (e.g., COX-2 inhibition via ELISA). A 2024 study found phenyl-substituted triazoles showed 2.5× higher activity than methyl analogs .
Q. How to address contradictory biological data (e.g., varying IC values) across studies?
- Troubleshooting framework :
- Experimental variables : Control solvent (DMSO concentration ≤1%), cell line viability (MTT assay validation), and incubation time .
- Statistical analysis : Apply ANOVA to compare replicates and identify outliers. A 2025 study attributed discrepancies to differences in cell permeability between thiophene derivatives .
Methodological Tables
Table 1 : Key Synthetic Parameters for Triazole-Thiophene Derivatives
| Parameter | Optimal Condition | Impact on Yield/Purity | Source |
|---|---|---|---|
| Solvent | DMF | Yield ↑ 15% vs. ethanol | |
| Reaction Temperature | 80°C | Cyclization efficiency | |
| Reflux Time | 6 hours | Purity >90% |
Table 2 : Spectroscopic Signatures for Structural Confirmation
| Functional Group | IR (cm⁻¹) | H NMR (δ, ppm) | C NMR (δ, ppm) |
|---|---|---|---|
| Triazole C=N | 1580–1600 | - | 145–150 |
| Thiophene C=O | 1680–1700 | - | 165–170 |
| Ethylenic CH | - | 2.8–3.2 (q, J=7 Hz) | 35–40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
